Structural Isomer Discrimination: 171002-20-3 vs. CPA Inhibitor (223532-02-3) — Biocatalytic Substrate vs. Metalloprotease Inhibitor
Although sharing the identical molecular formula C₁₈H₁₉NO₄ and molecular weight (~313.35 g/mol), 171002-20-3 and the CPA inhibitor (223532-02-3) are constitutionally distinct regioisomers with mutually exclusive functional roles. 171002-20-3 features the N-phenylacetyl group attached to the β-amino position of a 3-(4-methoxyphenyl)propanoic acid backbone, making it a substrate for penicillin acylase-mediated hydrolysis. In contrast, the CPA inhibitor possesses an N-hydroxy-N-phenylacetyl moiety at the α-methylene position of 2-benzylpropanoic acid, which chelates the active-site zinc ion of carboxypeptidase A (CPA), yielding a Ki of 0.32 μM. This fundamental structural divergence means the two compounds are not interchangeable: 171002-20-3 is an enzymatic substrate that is consumed during resolution; the CPA inhibitor is a stable, tight-binding ligand that is not hydrolyzed by PGA.
| Evidence Dimension | Molecular function and target engagement |
|---|---|
| Target Compound Data | Substrate for penicillin G acylase (PGA); hydrolyzed to yield (R)- or (S)-3-amino-3-(4-methoxyphenyl)propanoic acid with >95% ee [1] |
| Comparator Or Baseline | CPA inhibitor (223532-02-3): carboxypeptidase A inhibitor, Ki = 0.32 μM; no PGA substrate activity |
| Quantified Difference | Functional divergence: enzymatic hydrolysis substrate (171002-20-3) vs. stable enzyme inhibitor (223532-02-3); structural difference: β-phenylacetyl-amino vs. α-(N-hydroxy-N-phenylacetyl)methyl substitution |
| Conditions | PGA from Escherichia coli or Alcaligenes faecalis, aqueous buffer pH 7-10, 25°C; CPA inhibition assay with hippuryl-L-phenylalanine substrate [1] |
Why This Matters
Procurement of 171002-20-3 rather than the CPA inhibitor is mandatory when the goal is enzymatic production of enantiopure β-amino acid building blocks; the CPA inhibitor cannot serve as a PGA substrate, and 171002-20-3 has no meaningful CPA inhibitory activity.
- [1] Soloshonok, V.A.; Fokina, N.A.; Rybakova, A.V.; et al. Tetrahedron: Asymmetry, 1995, 6(7), 1601-1610. View Source
